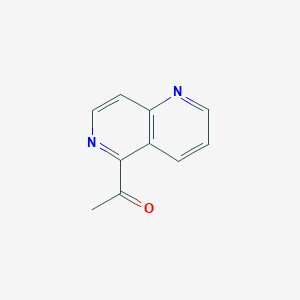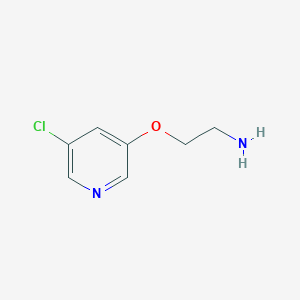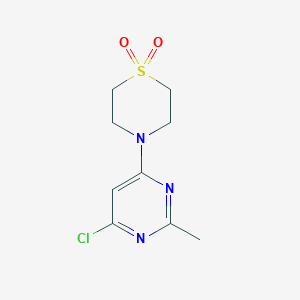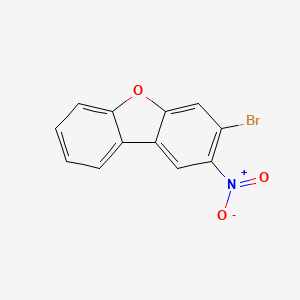![molecular formula C8H9NO2 B13332904 (R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13332904.png)
(R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol is a heterocyclic compound that features a fused pyran and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridinecarboxaldehyde with dihydropyran in the presence of a base catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the position and nature of the heteroatoms.
Dihydropyrano[2,3-c]pyrazoles: These compounds have a similar pyran ring but are fused with a pyrazole ring instead of pyridine.
Uniqueness: ®-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
(4R)-3,4-dihydro-2H-pyrano[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5,7,10H,2,4H2/t7-/m1/s1 |
InChI-Schlüssel |
YLPNAMCFMLCZDJ-SSDOTTSWSA-N |
Isomerische SMILES |
C1COC2=C([C@@H]1O)C=CN=C2 |
Kanonische SMILES |
C1COC2=C(C1O)C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)





![3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13332882.png)
![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)


